6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime
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Overview
Description
6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated imidazo-thiazole ring and a dichlorobenzyl oxime group. The molecular formula of this compound is C19H12Cl3N3OS, and it has a molecular weight of 436.74 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime typically involves multiple steps, starting with the formation of the imidazo-thiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorination of the imidazo-thiazole ring is then carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The final step involves the formation of the oxime group by reacting the chlorinated intermediate with 3,4-dichlorobenzyl hydroxylamine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. One known target is the constitutive androstane receptor (CAR), a nuclear receptor involved in the regulation of various metabolic pathways. The compound acts as an agonist, promoting the translocation of CAR to the nucleus and modulating the expression of target genes .
Comparison with Similar Compounds
Similar Compounds
6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Lacks the oxime group, making it less versatile in certain chemical reactions.
6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Contains a chlorophenyl group instead of the dichlorobenzyl oxime, leading to different reactivity and applications.
Uniqueness
The presence of both the chlorinated imidazo-thiazole ring and the dichlorobenzyl oxime group in 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime imparts unique chemical properties and reactivity. This makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
(E)-1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-[(3,4-dichlorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3N3OS/c14-9-2-1-8(5-10(9)15)7-20-17-6-11-12(16)18-13-19(11)3-4-21-13/h1-6H,7H2/b17-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODANSXRMENRCKR-UBKPWBPPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CON=CC2=C(N=C3N2C=CS3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CO/N=C/C2=C(N=C3N2C=CS3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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